Cas no 110064-50-1 ((E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one)

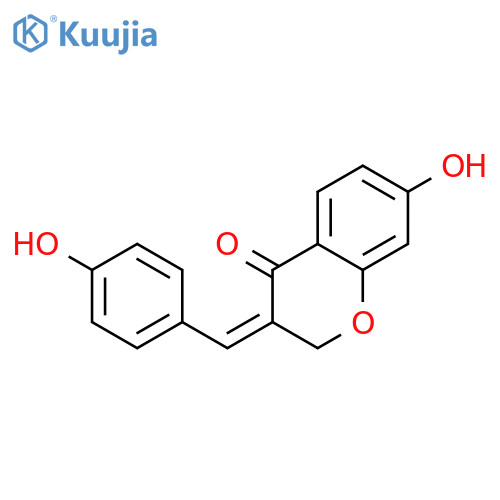

110064-50-1 structure

商品名:(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one 化学的及び物理的性質

名前と識別子

-

- (E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

- 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-3-[(4-hydroxyphenyl)methylene]-, (E)-

- 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-3-[(4-hydroxyphenyl)methylene]-, (E)-

- 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

- (E)-2,3-Dihydro-7-hydroxy-3-[(4-hydroxyphenyl)methylene]-4H-1-benzopyran-4-one

- [ "" ]

- 3'-Deoxy-Sappanone A

- 3'-Deoxysappanone A

- F92837

- CHEMBL250414

- FS-10129

- (3E)-7-hydroxy-3-[(4-hydroxyphenyl)methylene]chroman-4-one

- 110064-50-1

- (3E)-7-hydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one

- HY-44135

- CS-0103349

- AKOS022184857

- 1000816-99-8

-

- インチ: InChI=1S/C16H12O4/c17-12-3-1-10(2-4-12)7-11-9-20-15-8-13(18)5-6-14(15)16(11)19/h1-8,17-18H,9H2/b11-7-

- InChIKey: CWFKSHWAQPOKQP-XFFZJAGNSA-N

- ほほえんだ: c1cc(ccc1/C=C\2/COc3cc(ccc3C2=O)O)O

計算された属性

- せいみつぶんしりょう: 268.07400

- どういたいしつりょう: 268.07355886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 395

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

- 色と性状: Yellow powder

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 547.1±50.0 °C at 760 mmHg

- フラッシュポイント: 211.5±23.6 °C

- PSA: 66.76000

- LogP: 2.75650

- じょうきあつ: 0.0±1.5 mmHg at 25°C

(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H66160-5 mg |

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |

110064-50-1 | 5mg |

¥5120.0 | 2021-09-09 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3229-1 mg |

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |

110064-50-1 | 1mg |

¥2595.00 | 2022-04-26 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3229-5mg |

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |

110064-50-1 | 5mg |

¥ 11500 | 2023-09-07 | ||

| TargetMol Chemicals | TN3229-5 mg |

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |

110064-50-1 | 98% | 5mg |

¥ 3,560 | 2023-07-11 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3229-1 mL * 10 mM (in DMSO) |

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |

110064-50-1 | 1 mL * 10 mM (in DMSO) |

¥ 13650 | 2023-09-07 | ||

| A2B Chem LLC | AE17450-5mg |

7-Hydroxy-3-(4-Hydroxybenzylidene)chroman-4-One |

110064-50-1 | 5mg |

$635.00 | 2024-04-20 | ||

| Ambeed | A2250069-5mg |

(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |

110064-50-1 | 95% | 5mg |

$724.0 | 2024-05-30 | |

| TargetMol Chemicals | TN3229-1 ml * 10 mm |

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |

110064-50-1 | 1 ml * 10 mm |

¥ 13650 | 2024-07-20 | ||

| TargetMol Chemicals | TN3229-1 mL * 10 mM (in DMSO) |

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |

110064-50-1 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 13650 | 2023-09-15 | |

| TargetMol Chemicals | TN3229-5mg |

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |

110064-50-1 | 5mg |

¥ 11500 | 2024-07-20 |

(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

110064-50-1 ((E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one) 関連製品

- 90996-27-3(8-Methoxybonducellin)

- 259653-54-8((E)-5-Hydroxy-3-(4-hydroxybenzylidene)-7-methoxychroman-4-one)

- 30779-90-9(4H-1-Benzopyran-4-one,2,3-dihydro-3-(phenylmethylene)-)

- 4964-69-6(5-Chloroquinaldine)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:110064-50-1)7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:110064-50-1)(E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

清らかである:99%

はかる:5mg

価格 ($):652.0